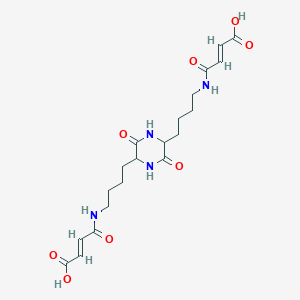

Fumaryldiketopiperazine

Description

Overview of Diketopiperazine Scaffolds in Research

Diketopiperazines (DKPs) are the smallest class of cyclic dipeptides, formed by the condensation of two amino acids. acs.orgmdpi.com This fundamental structure serves as a versatile scaffold in the synthesis of a wide array of complex natural products and bioactive molecules. acs.org Found in various organisms from bacteria and fungi to mammals, DKPs exhibit a broad spectrum of biological activities. mdpi.comnih.gov

The rigid, six-membered ring structure of the DKP scaffold provides several advantages in materials and drug discovery. mdpi.commdpi.com This rigidity, combined with a high resistance to enzymatic degradation compared to their linear peptide counterparts, makes them an ideal platform for developing new therapeutic agents and functional biomaterials. nih.govmdpi.com Researchers have utilized DKP scaffolds to create molecules with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. acs.orgnih.gov Their ability to be functionalized at different positions allows for the creation of "privileged scaffolds," core structures that can be modified to interact with a diverse range of biological targets. nih.govresearchgate.net Beyond medicine, DKP-containing compounds have also found use as catalysts and chiral auxiliaries in organic chemistry. nih.gov The propensity of certain DKPs to self-assemble into gels and other nanomaterials is a growing area of interest for creating smart and functional materials. mdpi.com

Distinctive Characteristics of Fumaryldiketopiperazine as a Functional Excipient

This compound, chemically known as (E)-4-[4-[5-[4-[[(E)-3-carboxyprop-2-enoyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butylamino]-4-oxobut-2-enoic acid, is distinguished by its capacity for pH-dependent self-assembly. nih.gov This property is central to its function as an excipient, particularly in pulmonary drug delivery.

Under acidic conditions (pH below 5.0), FDKP's solubility decreases, causing it to precipitate and form microcrystalline plates. nih.govtandfonline.comresearchgate.net These plates then spontaneously self-assemble into porous, spherical microparticles. nih.govacs.org This self-assembly is driven by a "cooperative" hydrogen bond motif that orients the fumaryl (B14642384) groups in a specific arrangement. acs.org The resulting microparticles possess a large, negatively charged surface area, which allows them to adsorb positively charged molecules, such as proteins and peptides, through electrostatic interactions. tandfonline.comccspublishing.org.cn

A key feature of these FDKP microparticles is their size, typically in the range of 3-5 micrometers, which is ideal for inhalation and deposition into the deep lung. tandfonline.com Unlike in acidic environments, FDKP is readily soluble at neutral or basic pH. google.com This means that when the FDKP microparticles reach the neutral pH of the lungs, they dissolve rapidly, releasing the adsorbed drug for absorption into the bloodstream. google.com This unique pH-sensitive solubility and self-assembly mechanism makes FDKP a highly effective carrier for pulmonary delivery systems. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₈N₄O₈ nih.gov |

| Molecular Weight | 452.5 g/mol nih.gov |

| Appearance | White to Off-White Powder cymitquimica.com |

| Self-Assembly | Forms microparticles under acidic conditions (pH < 5) researchgate.net |

| Solubility | Low solubility in acid, readily soluble at neutral or basic pH google.com |

This table is interactive. Click on the headers to sort the data.

Evolution of Research Perspectives on the Chemical Compound

Research into this compound has primarily been driven by its application in drug delivery technology. The compound is the core component of the Technosphere® drug delivery platform, which was developed to enable the pulmonary administration of therapeutic agents, most notably insulin (B600854). nih.govresearchgate.net Early research focused on characterizing the fundamental self-assembly properties of FDKP and its ability to form microparticles suitable for inhalation. acs.org

The development and eventual regulatory approval of an inhaled insulin product (Afrezza®) utilizing this technology marked a significant milestone, validating FDKP as a safe and effective excipient for pulmonary delivery. tandfonline.comfda.gov This success spurred further investigation into its potential as a carrier for other therapeutic agents. researchgate.net

More recent research has expanded to explore the versatility of the FDKP platform. Studies have investigated its use for delivering other molecules like azithromycin (B1666446) and glucagon-like peptide-1. researchgate.netccspublishing.org.cn The focus has been on optimizing formulation processes, such as spray drying, to control particle size and improve aerodynamic performance for better lung deposition. tandfonline.comccspublishing.org.cn Research has also delved into the molecular-level understanding of the self-assembly process to refine the technology further. acs.org The evolution of research highlights a shift from initial discovery and characterization to a broader exploration of FDKP's potential as a versatile platform in advanced drug delivery and materials science. mdpi.comtandfonline.com

Structure

2D Structure

Properties

CAS No. |

294659-59-9 |

|---|---|

Molecular Formula |

C20H28N4O8 |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

(E)-4-[4-[5-[4-[[(E)-3-carboxyprop-2-enoyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butylamino]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C20H28N4O8/c25-15(7-9-17(27)28)21-11-3-1-5-13-19(31)24-14(20(32)23-13)6-2-4-12-22-16(26)8-10-18(29)30/h7-10,13-14H,1-6,11-12H2,(H,21,25)(H,22,26)(H,23,32)(H,24,31)(H,27,28)(H,29,30)/b9-7+,10-8+ |

InChI Key |

BBNKIRVUCQNAQR-FIFLTTCUSA-N |

Isomeric SMILES |

C(CC1NC(=O)C(NC1=O)CCCCNC(=O)/C=C/C(=O)O)CCNC(=O)/C=C/C(=O)O |

Canonical SMILES |

C(CCNC(=O)C=CC(=O)O)CC1C(=O)NC(C(=O)N1)CCCCNC(=O)C=CC(=O)O |

Origin of Product |

United States |

Synthesis and Manufacturing Methodologies for Fumaryldiketopiperazine

Conventional Synthetic Routes for Diketopiperazines

Conventional methods for synthesizing the diketopiperazine core often rely on the cyclization of dipeptides or amino acid precursors.

A common and long-standing method for synthesizing diketopiperazines is the thermal cyclocondensation of amino acid precursors. google.comnih.gov This process typically involves heating an amino acid or a dipeptide ester, leading to an intramolecular cyclization to form the stable six-membered diketopiperazine ring. For instance, the synthesis of 2,5-diketo-3,6-di(4-fumarylaminobutyl)piperazine (fumaryl diketopiperazine, FDKP) often starts with the thermal cyclocondensation of an ε-amino protected lysine (B10760008), such as (N-benzyloxycarbonyl)-lysine. google.com The reaction is frequently carried out in a high-boiling point solvent like molten phenol (B47542) or m-cresol. google.comgoogle.com

The general mechanism involves the nucleophilic attack of the amino group of one amino acid molecule on the activated carboxyl group of another, or an intramolecular attack in the case of a dipeptide, to form the cyclic dipeptide. This process is driven by the thermodynamic stability of the resulting diketopiperazine ring. Studies on cocoa have shown that short-chain peptide precursors can undergo thermally-induced formation of various diketopiperazines during roasting. nih.gov

Despite its straightforwardness, thermal cyclocondensation is often plagued by several challenges, most notably low yields and slow reaction kinetics. Uncatalyzed reactions can be lengthy, sometimes requiring 18 to 33 hours of heating at high temperatures. google.com These prolonged reaction times and harsh conditions can lead to yields of less than 50%, and in some instances, as low as 25%. google.com

The high temperatures required can also lead to side reactions, including racemization at the chiral centers of the amino acid residues, which can result in a mixture of cis and trans isomers. wikipedia.org The formation of diketopiperazines is a known side reaction in solid-phase peptide synthesis (SPPS), where it can significantly reduce the yield of the desired peptide. acs.org The rate of diketopiperazine formation is highly dependent on the amino acid sequence, with certain dipeptides being particularly prone to cyclization. acs.org These challenges have driven the development of more efficient synthetic methodologies.

Thermal Cyclocondensation of Amino Acid Precursors

Catalytic Synthesis Approaches for Enhanced Production

To overcome the limitations of conventional thermal methods, catalytic approaches have been developed to enhance the production of diketopiperazines, including fumaryldiketopiperazine precursors.

The use of acid catalysts has been shown to significantly improve the efficiency of diketopiperazine synthesis. Catalysts such as sulfuric acid, phosphoric acid, and phosphorus pentoxide can be employed to catalyze the dehydrative cyclocondensation of amino acids. google.comscispace.comwipo.int These catalysts facilitate the reaction, leading to faster reaction times and higher yields compared to uncatalyzed thermal methods. google.com For example, a patented method describes the synthesis of N-protected bis-3,6-[4-aminobutyl]-2,5-diketopiperazine by heating an ε-amino protected lysine in the presence of one of these acid catalysts. google.comgoogle.com

More recently, diboronic acid anhydride (B1165640) has been used as a catalyst for hydroxy-directed peptide bond formations, enabling a concise synthesis of 2,5-diketopiperazines with hydroxymethyl functional groups. organic-chemistry.orgacs.org This method proceeds through a three-step sequence of intermolecular catalytic condensation, deprotection, and intramolecular cyclization, often without the need for intermediate purification. acs.org

Optimizing reaction conditions is crucial for achieving high purity and efficiency in this compound production. This includes the choice of solvent, temperature, and catalyst concentration. For instance, in the acid-catalyzed synthesis of N-protected diketopiperazine precursors, solvents such as m-cresol, ethylene (B1197577) glycol, propylene (B89431) glycol, toluene, or xylene can be used. google.com

A study on the synthesis of insulin-loaded this compound microparticles highlighted the importance of optimizing process parameters. nih.gov In this case, factors such as the concentration of polysorbate 80, centrifugal and stirring speeds, and homogenization time and pressure were optimized to obtain well-formed, dispersible drug-loaded microspheres. nih.gov Another aspect of optimization involves controlling the isomer content. Methods have been developed to synthesize this compound with a specific trans isomer content by controlling the saponification and recrystallization steps. google.com

Table 1: Comparison of Uncatalyzed vs. Catalyzed Synthesis of a Diketopiperazine Precursor

| Parameter | Uncatalyzed Thermal Cyclocondensation google.com | Acid-Catalyzed Cyclocondensation google.com |

|---|---|---|

| Precursor | (N-benzyloxycarbonyl)-lysine | ε-amino protected lysine |

| Reaction Time | 18-33 hours | Completed within 8 hours |

| Yield | < 50% (sometimes as low as 25%) | > 50% |

| Catalyst | None | Sulfuric acid, phosphoric acid, or phosphorus pentoxide |

Application of Acid Catalysts in Cyclocondensation

Asymmetric Synthetic Methodologies for Diketopiperazine Frameworks

The stereochemistry of the diketopiperazine core is critical for its biological activity and application. Asymmetric synthesis provides a powerful tool for controlling the stereochemical outcome.

While many synthetic approaches to diketopiperazines rely on chiral pool starting materials like amino acids, there is growing interest in catalytic asymmetric methods to construct these frameworks. nih.gov One such method is the intramolecular Tsuji–Trost reaction of Ugi adducts to produce spiro-diketopiperazines with high yield and enantioselectivity. nih.govacs.org This approach allows for the construction of a diverse range of diketopiperazines under mild conditions from readily available starting materials. nih.gov

Other asymmetric strategies include the use of chiral auxiliaries. beilstein-journals.org For example, diketopiperazines themselves can act as chiral auxiliaries in asymmetric synthesis. beilstein-journals.orgrsc.org The rigidity of the diketopiperazine scaffold makes it a useful platform for preparing stereochemically controlled molecules. beilstein-journals.org Furthermore, novel organocatalysts, such as chiral spirocyclic-amide-derived triazolium catalysts, have been developed for the asymmetric mono- and dialkylation of α-substituted 2,5-diketopiperazines, yielding enantioenriched products with high diastereoselectivity and enantioselectivity. researchgate.net These advanced methodologies provide access to a wide array of functionalized diketopiperazines with precise stereochemical control, which is essential for their application in various fields.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (FDKP) |

| (N-benzyloxycarbonyl)-lysine |

| 2,5-diketo-3,6-di(4-fumarylaminobutyl)piperazine |

| N-protected bis-3,6-[4-aminobutyl]-2,5-diketopiperazine |

| Sulfuric acid |

| Phosphoric acid |

| Phosphorus pentoxide |

| Diboronic acid anhydride |

| m-cresol |

| Ethylene glycol |

| Propylene glycol |

| Toluene |

| Xylene |

Catalytic Asymmetric Approaches using Chiral Organocatalysts

Industrial-Scale Manufacturing Processes for this compound Microparticles

The utility of this compound in drug delivery stems from its ability to self-assemble into precisely formed microparticles. The industrial manufacturing process is a multi-step procedure designed to control particle size, morphology, and porosity.

The formation of this compound microparticles is driven by a pH-induced crystallization and self-assembly process. researchgate.netjustia.com this compound is a molecule with two carboxylic acid groups, which makes its solubility highly dependent on pH. researchgate.net

The process begins with the dissolution of this compound in a basic aqueous solution (typically with a pH > 6), where the carboxylic acid groups are deprotonated, rendering the molecule soluble. justia.combham.ac.uk This solution is then mixed with a volatile acid solution (e.g., acetic acid). nih.gov The rapid decrease in pH to an acidic environment (pH < 5.2) causes the protonation of the carboxylate groups. researchgate.netresearchgate.net This change neutralizes the negative charges, drastically reducing the solubility of the this compound and causing it to precipitate out of the solution. justia.com

The precipitation is not random; it occurs as a controlled crystallization, forming distinct nanocrystals. researchgate.net These crystalline platelets then spontaneously self-assemble into larger, roughly spherical microparticles. justia.comresearchgate.net This self-assembly is mediated by intermolecular forces, such as hydrogen bonding. The resulting microparticles are characteristically porous, with a high surface area, which is a critical feature for their function as a drug carrier. researchgate.net

Following the pH-induced self-assembly, the aqueous suspension of this compound microparticles must be converted into a stable, handleable dry powder. Spray drying is the preferred industrial method for this step. nih.govccspublishing.org.cn

Spray drying is a continuous process that involves atomizing the liquid suspension into fine droplets inside a hot gas chamber. The high temperature of the gas causes the rapid evaporation of the solvent (water) from the droplets, leaving behind the solid microparticles. nih.gov This technique is highly advantageous because it offers precise control over the final particle characteristics, including size, distribution, and moisture content. nih.gov

Compared to other drying methods like oven drying or freeze-drying (lyophilization), spray drying produces more uniform, spherical particles with better flowability, which are crucial properties for pharmaceutical powders, especially for inhalation applications. ccspublishing.org.cn Studies have shown that spray-dried this compound microparticles exhibit a more suitable morphology and particle size distribution (e.g., D90 of ~7.3 µm) compared to particles dried by other methods. ccspublishing.org.cn

To ensure the consistent production of this compound microparticles with the desired characteristics, the process parameters at each stage of manufacturing are carefully optimized. Key parameters include the final pH of the suspension, homogenization conditions, and spray drying settings.

The pH at which precipitation occurs directly influences particle size; studies have shown a positive correlation where a higher pH (e.g., up to 5.0) results in slightly larger particles. ccspublishing.org.cn A pH of 4.5 is often selected as a balance between particle characteristics and the stability of any co-formulated active ingredients. nih.govccspublishing.org.cn High-pressure homogenization is often applied to the suspension before drying to ensure a uniform particle size, with optimal conditions identified through experimentation. ccspublishing.org.cn

The spray drying process itself has several critical parameters that are optimized, often using an orthogonal experimental design to study their interactions. nih.gov These parameters include the inlet temperature, the gas flow rate (aspirator efficiency), and the liquid feed rate. nih.govccspublishing.org.cn Optimization of these factors is essential for achieving a high yield of particles within the target aerodynamic diameter range (typically 1-5 µm for deep lung delivery) and with good flow properties. nih.gov

Interactive Data Table: Optimization of this compound Microparticle Manufacturing Parameters

| Parameter Category | Parameter | Optimized Value/Range | Purpose/Effect | Source |

| Crystallization | Precipitation pH | 4.5 | Balances particle size and stability | nih.govccspublishing.org.cn |

| Polysorbate 80 Conc. | 0.3% (w/w) | Surfactant to enhance stability | nih.gov | |

| Homogenization | Pressure | 140 bar | Reduces particle size, ensures uniformity | nih.govccspublishing.org.cn |

| Time | 8 - 9 minutes | Optimizes particle size and morphology | nih.govccspublishing.org.cn | |

| Stirring Speed | 300 rpm min⁻¹ | Ensures proper mixing and suspension | researchgate.net | |

| Spray Drying | Inlet Temperature | 150 °C | Affects drying rate and final moisture content | ccspublishing.org.cn |

| Aspiration Pump Rate | 100% | Controls airflow and particle collection | ccspublishing.org.cn | |

| Air Atomization Flow | 600 L/h | Influences droplet size and particle formation | ccspublishing.org.cn | |

| Feed Rate | 2.45 mL/min | Affects particle size and drying efficiency | ccspublishing.org.cn |

Molecular Structure and Self Assembly Mechanisms of Fumaryldiketopiperazine

Role of Fumaric Acid Moieties in Molecular Architecture

Attached to the diketopiperazine core are two fumaric acid moieties via lysine (B10760008) side chains. acs.orgnih.gov Fumaric acid is an intermediate in the citric acid cycle and possesses two carboxylic acid groups. nih.gov These fumaric acid "arms" are not merely passive appendages; they are integral to the molecule's function. acs.orgnih.gov The carboxylic acid groups are key players in the pH-dependent self-assembly of FDKP. researchgate.netkinampark.com In acidic conditions, these groups can become protonated, influencing the molecule's solubility and promoting the intermolecular interactions that lead to particle formation. researchgate.netgoogle.com The specific arrangement of these fumaric acid moieties, oriented at a distinctive 90° angle in the lowest energy conformer, is critical for the self-assembly into microparticles. acs.orgnih.gov

Intermolecular Interactions Driving Self-Assembly

The self-assembly of FDKP into larger structures is a complex process driven by a variety of non-covalent intermolecular forces. frontiersin.org These interactions, while individually weak, collectively dictate the formation and stability of the resulting microparticles. The primary forces at play include hydrogen bonding, and van der Waals forces. frontiersin.orgaps.org The synergistic effect of these interactions facilitates the organization of FDKP molecules into well-defined, ordered structures. frontiersin.org

Hydrogen Bonding Patterns in FDKP Self-Assembly

Hydrogen bonding is a predominant force in the self-assembly of FDKP. researchgate.netnih.gov Studies have revealed specific, preferred patterns of hydrogen bonding that guide the assembly process. acs.orgnih.gov A "cooperative" hydrogen bond motif has been identified as the lowest energy form, which involves both intramolecular and intermolecular hydrogen bonds. acs.orgnih.gov

This cooperative scenario includes two main types of intramolecular hydrogen bonds, designated as "type A" and "type B". acs.orgnih.gov

Type A: The fumaramidyl NH hydrogen bonds to the diketopiperazine amide carbonyl. acs.orgnih.gov

Type B: A 10-membered hydrogen bond forms between one of the diketopiperazine's amido NH and the appended fumaramido-carbonyl. acs.orgnih.gov

The lowest energy conformer of FDKP involves one arm in a type A motif and the other in a type B motif. acs.orgnih.gov This specific arrangement orients the fumaric acid groups at a characteristic 90-degree angle, which is believed to be fundamental to the self-assembly into microparticles. nih.gov Intermolecular hydrogen bonds then link these pre-organized molecules, leading to the formation of larger aggregates. researchgate.net

| Hydrogen Bond Type | Description | Role in Self-Assembly |

| Type A | Fumaramidyl NH H-bonding to the diketopiperazine amide carbonyl. acs.orgnih.gov | Contributes to the cooperative hydrogen bond motif that dictates molecular conformation. acs.orgnih.gov |

| Type B | 10-membered hydrogen bond between a diketopiperazine amido NH and the fumaramido-carbonyl. acs.orgnih.gov | A preferred intramolecular interaction that helps to establish the low-energy conformer. acs.orgnih.gov |

| Intermolecular | Hydrogen bonds forming between adjacent FDKP molecules. researchgate.net | Drives the aggregation of individual molecules into larger microparticle structures. researchgate.net |

Molecular Modeling Studies of Conformational Preferences

Molecular modeling studies have been instrumental in elucidating the conformational preferences of FDKP and understanding the intricacies of its self-assembly. acs.orgnih.gov These computational analyses have identified a low-energy conformer for the FDKP molecule, which features two Nϵ-fumaroylated lysine side chains attached to the diketopiperazine core. acs.orgnih.gov

The modeling confirmed the "cooperative" hydrogen bond motif as the most stable arrangement. acs.orgnih.gov This motif involves only one of the diketopiperazine amides, with one fumaric acid arm participating in a "type B" hydrogen bond and the other in a "type A" hydrogen bond. acs.orgnih.gov This specific hydrogen bonding scenario is critical as it forces the fumaric acid groups into a distinct 90° orientation, a key structural feature for the subsequent self-assembly into microparticles. nih.gov Furthermore, molecular dynamics simulations have been used to study the conformational changes of similar molecules in aqueous environments, highlighting the role of both coulombic and van der Waals forces in achieving a stable conformation. tandfonline.com

pH-Dependent Self-Assembly Dynamics

The self-assembly of FDKP is highly sensitive to the pH of the surrounding environment. researchgate.netresearchgate.net This pH-dependent behavior is a cornerstone of its application in drug delivery systems. FDKP is highly soluble in water at a pH greater than 6 but precipitates out of solution under acidic conditions (pH < 5.2). researchgate.net This transition from a soluble to an insoluble state is what drives the formation of microparticles. researchgate.netgoogle.com The process is initiated by the protonation of the carboxylic acid groups on the fumaric acid moieties in an acidic environment. researchgate.netkinampark.com

Nanocrystal Formation and Agglomeration

The self-assembly of FDKP is a hierarchical process that begins with the formation of nanocrystals. researchgate.netmdpi.com In an acidic solution, FDKP molecules undergo a controlled, pH-induced crystallization to form these initial nanocrystalline structures. researchgate.netresearchgate.net These nanocrystals then self-assemble, or agglomerate, into larger, porous microparticles. researchgate.netresearchgate.netmdpi.com The final microparticles are typically spherical and have a mean diameter suitable for various delivery applications. researchgate.net This process of nanocrystal formation followed by agglomeration results in microparticles with a distinct, low-density structure. researchgate.netnih.gov

| Step | Process | pH Condition | Resulting Structure |

| 1 | Solubilization | > 6. researchgate.net | FDKP is dissolved in an aqueous solution. researchgate.net |

| 2 | Crystallization | < 5.2. researchgate.net | pH is lowered, inducing the formation of FDKP nanocrystals. researchgate.netresearchgate.net |

| 3 | Self-Assembly | < 5.2. researchgate.net | Nanocrystals agglomerate to form larger microparticles. researchgate.netresearchgate.net |

Microparticle Morphogenesis and Crystalline State

The formation of fumaryldiketopiperazine (FDKP) microparticles is a phenomenon rooted in a process of controlled, pH-dependent self-assembly. researchgate.netresearchgate.net This morphogenesis begins when FDKP, which has low solubility in acidic environments, is placed in a solution with a pH below approximately 5.2. researchgate.netepo.org Under these acidic conditions, FDKP molecules precipitate out of the solution to form nanocrystals. researchgate.netresearchgate.net

These initial crystalline structures are described as plates or microcrystalline platelets. researchgate.netepo.orgnih.gov The subsequent phase of morphogenesis involves the aggregation and self-assembly of these individual crystalline plates into larger, more complex structures. epo.orgnih.gov This assembly process results in the formation of porous microparticles. nih.gov The inherent porosity is a consequence of the arrangement of the microcrystallites, which creates significant empty space within the core and on the surface of the particles. nih.gov The final microparticles typically have a mean geometric diameter of approximately 2.5 to 3.5 µm, a size well-suited for specific delivery applications. researchgate.netnih.gov

The underlying mechanism driving this self-assembly is the formation of hydrogen bonds. nih.govacs.org Research involving variable-temperature NMR and FTIR studies has elucidated a preferential intramolecular hydrogen-bonding pattern. A "cooperative" hydrogen bond motif is identified as the most stable form, where one of the diketopiperazine's amide protons forms a hydrogen bond with the carbonyl group of an appended fumaryl (B14642384) arm. acs.org This specific interaction forces the two fumaryl groups into a distinct 90° orientation relative to each other, a spatial arrangement considered crucial for the subsequent self-assembly into microparticles. acs.org

This compound in its solid form is a crystalline material. epo.orgresearchgate.net The crystalline nature is consistently confirmed through X-ray powder diffraction (XRPD) analysis, which reveals sharp, well-defined diffraction peaks rather than the broad halos characteristic of amorphous solids. nih.govkinampark.com Studies have shown that this crystalline structure is formed during the precipitation process under acidic conditions. nih.govkinampark.com Even when other molecules, such as insulin (B600854), are incorporated into the microparticles during their formation via spray drying, the fundamental crystal structure of the FDKP excipient remains unchanged. nih.gov

Detailed research findings from XRPD analyses have identified characteristic peaks for crystalline FDKP.

| Parameter | Observed Findings | Source |

| Crystalline State | FDKP forms a crystalline structure during precipitation under acidic conditions. | nih.govkinampark.com |

| XRPD Peak (2θ) | Sharp characteristic peak observed at approximately 25° or 28°. | nih.govkinampark.com |

| XRPD Peaks (2θ) | Additional smaller peaks noted at approximately 7° and 18-19°. | nih.gov |

Advanced Characterization and Analytical Techniques in Fumaryldiketopiperazine Research

Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the molecular structure and bonding of FDKP. These methods provide detailed information at the atomic and molecular level, which is fundamental to understanding its behavior and interactions.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of synthesized FDKP. nih.govresearchgate.netkinampark.com By analyzing the chemical shifts, coupling constants, and signal integrations in the NMR spectrum, researchers can verify the successful synthesis of the FDKP molecule.

¹H NMR is commonly used to identify the chemical structure of FDKP. nih.govresearchgate.net For instance, the ¹H NMR spectrum of FDKP in DMSO-d6 shows characteristic signals corresponding to the different protons in the molecule. kinampark.com Specific peaks can be assigned to the amide (NH), aromatic (CH), and aliphatic (CH₂) protons, confirming the expected molecular framework. google.comgoogle.com Variable-temperature NMR studies, alongside Fourier Transform Infrared (FTIR) spectroscopy, have been instrumental in understanding the intramolecular hydrogen bonding within FDKP. These studies have revealed a preference for a 10-membered hydrogen bond between a diketopiperazine amide NH and the fumaramido-carbonyl. acs.org This intramolecular interaction is a key factor in the self-assembly of FDKP into microparticles. acs.org

| Proton Type | Typical Chemical Shift (δ, ppm) in DMSO-d₆ |

| Amide (NH) | ~8.10 - 8.97 |

| Aromatic (CH) | ~7.28 - 7.37 |

| Methylene (CH₂) adjacent to amide | ~2.99 - 3.01 |

| Other Methylene (CH₂) | ~1.46 - 1.70 |

| Methine (CH) | ~3.79 |

| This table presents typical ¹H NMR chemical shift ranges for key protons in Fumaryldiketopiperazine (FDKP) based on available research data. kinampark.comgoogle.comgoogle.com The exact chemical shifts can vary depending on the solvent and experimental conditions. |

Fourier Transform Infrared (FTIR) Spectroscopy for Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups and analyze the bonding within the FDKP molecule. nih.govresearchgate.net The FTIR spectrum of FDKP exhibits characteristic absorption bands that correspond to specific vibrational modes of its chemical bonds.

Key vibrational bands observed in the FTIR spectrum of FDKP include those for N-H stretching, C=O stretching (of both the amide and carboxylic acid groups), and C=C stretching of the fumarate (B1241708) group. kinampark.com The positions and shapes of these bands can provide insights into the hydrogen bonding interactions within the FDKP structure. acs.org For example, shifts in the carbonyl stretching frequency can indicate the involvement of the carbonyl group in hydrogen bonding. FTIR analysis can also be used to confirm the absence of significant chemical interactions between FDKP and an active pharmaceutical ingredient (API) when formulated together. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | 3160–3500 |

| Carboxylic Acid O-H | Stretching | Broad, ~3000 |

| Alkene C-H | Stretching | ~3080 |

| Amide C=O | Stretching | ~1633 |

| Carboxylic Acid C=O | Stretching | ~1708 |

| Fumarate C=C | Stretching | ~1645 |

| This table summarizes characteristic FTIR absorption bands for this compound (FDKP). kinampark.comacs.org The exact wavenumbers can be influenced by the physical state of the sample and intermolecular interactions. |

Mass Spectrometry for Compound Identification

Mass spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight of FDKP and to identify any related impurities. nih.govresearchgate.net By ionizing the FDKP molecule and measuring its mass-to-charge ratio (m/z), MS provides direct evidence of the compound's identity.

In mass spectra of FDKP, a prominent peak corresponding to the protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight of 452 g/mol . kinampark.com Other related ions, such as adducts with sodium [M+Na]⁺, may also be detected. kinampark.com This technique is crucial for verifying the purity of the synthesized FDKP and for characterizing any potential degradation products. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful method for the quantification of FDKP in biological matrices, which is essential in pharmacokinetic studies. nih.gov

Microscopic and Morphological Characterization

Microscopic and morphological characterization techniques are vital for understanding the physical properties of FDKP particles, which directly impact their performance in drug delivery systems.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a key imaging technique used to visualize the surface morphology and size of FDKP microparticles. nih.govresearchgate.net SEM provides high-resolution images that reveal the three-dimensional structure of the particles.

SEM images have shown that blank FDKP microparticles often exhibit a porous, rosette-like or petal-like structure. nih.govkinampark.com This morphology provides a large surface area, which is advantageous for drug loading. nih.gov When an active pharmaceutical ingredient such as insulin (B600854) is loaded onto the FDKP microparticles, the surface can appear smoother as the drug fills the pores and coats the carrier. nih.gov The particle morphology, including surface roughness, can influence the flow properties and aerosolization behavior of the powder, which are critical for pulmonary delivery. kinampark.com

Powder X-ray Diffraction (PXRD) for Crystalline Structure Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for determining the crystalline or amorphous nature of FDKP. nih.gov The diffraction pattern generated when X-rays interact with a powdered sample provides a fingerprint of its crystal structure.

PXRD patterns of crystalline FDKP show sharp, well-defined peaks, indicating a long-range ordered atomic arrangement. researchgate.netresearchgate.net In contrast, an amorphous form would produce a broad halo with no distinct peaks. The crystalline state of FDKP is important for its stability and dissolution characteristics. researchgate.net When FDKP is co-spray-dried with a drug, PXRD can be used to assess whether the drug and/or the excipient have undergone any changes in their crystalline state. nih.gov For instance, a reduction in the crystallinity of FDKP or the drug in the final formulation can be detected by changes in the PXRD pattern. researchgate.net

| Technique | Information Obtained | Relevance to this compound Research |

| ¹H NMR | Confirms chemical structure, analyzes intramolecular interactions. | Verifies synthesis, understands self-assembly mechanism. nih.govresearchgate.netkinampark.comgoogle.comgoogle.comacs.org |

| FTIR | Identifies functional groups, analyzes bonding and intermolecular interactions. | Confirms molecular structure, investigates hydrogen bonding. nih.govresearchgate.netkinampark.comacs.org |

| Mass Spectrometry | Determines molecular weight, identifies impurities and degradation products. | Confirms compound identity, ensures purity. nih.govresearchgate.netkinampark.comnih.gov |

| SEM | Visualizes particle size, shape, and surface morphology. | Characterizes microparticle structure for drug delivery applications. nih.govresearchgate.netkinampark.com |

| PXRD | Determines crystalline or amorphous nature, identifies crystal phases. | Assesses physical stability and potential changes in crystallinity during formulation. nih.govresearchgate.netresearchgate.net |

| This table provides a summary of the advanced characterization techniques discussed and their specific applications in the study of this compound (FDKP). |

Particle Performance and Formulation Characterization

The performance of this compound (FDKP) as a carrier for drug delivery, particularly for pulmonary administration, is critically dependent on its particle characteristics. Advanced analytical techniques are employed to characterize these properties, ensuring the efficacy and consistency of the final formulation. This section details the key performance indicators and the methodologies used for their assessment.

The aerodynamic behavior of FDKP particles is a crucial determinant of their deposition pattern within the respiratory tract. For effective pulmonary delivery, particles must possess an aerodynamic diameter that allows them to bypass the upper airways and penetrate deep into the lungs. nih.gov Techniques such as laser diffraction and cascade impaction are standard for these assessments.

A Next Generation Impactor (NGI) is frequently used to determine the in vitro aerosol dispersion performance of FDKP-based dry powder inhaler (DPI) formulations. nih.govpharaohacademy.com Key parameters derived from these studies include the Mass Median Aerodynamic Diameter (MMAD), Fine Particle Fraction (FPF), and Respirable Fraction (RF). The MMAD represents the diameter at which 50% of the particle mass is contained. pharaohacademy.com The FPF is the percentage of the emitted dose with an aerodynamic diameter typically less than 5 µm, which is considered suitable for lung deposition. nih.govscispace.com

In a study involving insulin-loaded FDKP microspheres (INS@FDKP-MPs), the formulation demonstrated an MMAD of 3.45 ± 0.13 μm. nih.govresearchgate.netnih.gov This size is considered effective for deposition into the deep lung. nih.gov The same study reported a high FPF of 50.2% and an RF of 52.1%, indicating efficient dispersion and potential for significant lung deposition. nih.govresearchgate.net The majority of particle deposition in the NGI occurred in stages 3 (4.46–2.82 μm) and 4 (2.82–1.66 μm), further confirming the suitability of the particles for deep lung delivery. nih.gov Another study optimized an INS@FDKP-MPs formulation that resulted in an average microsphere size of 1.69 μm, with deposition in stages 3 and 4 being more than double that of other stages. ingentaconnect.com Similarly, azithromycin-loaded FDKP microspheres (AZM@FDKP-MPs) showed improved dispersion with an FPF of 55.92% ± 0.97% and an MMAD of 3.85 ± 0.07 μm. ccspublishing.org.cn

Another important metric is the Volumetric Median Geometric Diameter (VMGD), which is determined by laser diffraction of the emitted powder and provides a measure of geometric particle size. google.comgoogle.com Acceptable aerodynamic performance is also indicated by the respirable fraction on fill (RF/fill), with values of 40% or greater being desirable. google.com

Aerodynamic Performance of this compound Formulations

| Formulation | MMAD (μm) | FPF (%) | RF (%) | Reference |

|---|---|---|---|---|

| Insulin-loaded FDKP Microspheres (INS@FDKP-MPs) | 3.45 ± 0.13 | 50.2 | 52.1 | nih.govresearchgate.net |

| Azithromycin-loaded FDKP Microspheres (AZM@FDKP-MPs) | 3.85 ± 0.07 | 55.92 ± 0.97 | Not Reported | ccspublishing.org.cn |

| Optimized Insulin-loaded FDKP Microspheres | Not Reported (Geometric size 1.69 μm) | Not Reported | Not Reported | ingentaconnect.com |

The flow properties of a powder are critical for pharmaceutical manufacturing processes, including blending, hopper flow, and capsule filling. gmpinsiders.com Poor flowability can lead to inconsistencies in dosage and manufacturing challenges. gmpinsiders.com For FDKP-based powders, flowability is assessed using standard pharmacopeial methods that measure bulk density, tapped density, Carr's Index, and the angle of repose. nih.govmdpi.com

Bulk density refers to the mass of a powder in a known volume, while tapped density is measured after mechanically tapping the powder to achieve a more consolidated packing state. mdpi.com These two values are used to calculate the Carr's Index (or Compressibility Index) and the Hausner Ratio, which are indicators of powder flowability. gmpinsiders.com

In a study of INS@FDKP-MPs, the bulk density was 0.224 g/cm³ and the tapped density was 0.286 g/cm³. nih.gov This resulted in a Carr's Index of 21.7%, a value that indicates satisfactory flowability. nih.gov The angle of repose, which is the angle of the conical pile formed by the powder, was 33.1°. nih.gov An angle below 35° is generally considered to meet the requirements for industrial manufacturing processes. nih.gov The flowability of FDKP formulations is influenced by particle morphology; spheroidal particles with smooth surfaces typically exhibit better flow. ccspublishing.org.cn

Flowability and Density Properties of Insulin-Loaded FDKP Microspheres

| Parameter | Value | Reference |

|---|---|---|

| Bulk Density | 0.224 g/cm³ | nih.gov |

| Tapped Density | 0.286 g/cm³ | nih.gov |

| Carr's Index | 21.7% | nih.gov |

| Angle of Repose | 33.1° | nih.gov |

For FDKP to function as an effective drug carrier, it must be capable of being loaded with a therapeutic agent efficiently and uniformly. Drug loading refers to the amount of drug per unit weight of the microparticles, while entrapment efficiency (or encapsulation efficiency) is the percentage of the initial drug that is successfully incorporated into the microparticles. nih.gov

The determination of drug content typically involves dissolving the drug-loaded microparticles and quantifying the active pharmaceutical ingredient (API) using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). nih.govnih.gov For instance, in the development of INS@FDKP-MPs, a calibration curve for insulin was established in the range of 10–120 μg/mL to quantify the loaded drug. nih.gov

Research has shown high drug loading and entrapment rates for FDKP formulations. In one study, INS@FDKP-MPs prepared by spray drying achieved a high entrapment rate of over 96.8 ± 0.4% and a drug loading of 13.23%. nih.gov Another study optimizing an insulin formulation reported a drug loading rate of 10.95%. ingentaconnect.com The specific surface area of the FDKP microparticles is a factor that can affect the drug adsorption capacity. google.comgoogle.com Ensuring content uniformity is vital for delivering a consistent dose to the patient.

Drug Loading and Entrapment Efficiency of FDKP Formulations

| Formulation | Drug Loading (%) | Entrapment Efficiency (%) | Reference |

|---|---|---|---|

| Insulin-loaded FDKP Microspheres (INS@FDKP-MPs) | 13.23 | 96.8 ± 0.4 | nih.gov |

| Optimized Insulin-loaded FDKP Microspheres | 10.95 | Not Reported | ingentaconnect.com |

Structure Activity Relationship Sar Studies and Analog Design

Investigation of FDKP Analogues for Modified Functionality

The investigation into FDKP analogues aims to create derivatives with tailored properties. This involves the synthesis and evaluation of both symmetrically and asymmetrically substituted diketopiperazines to understand how these changes affect their performance as microparticle-forming agents for drug delivery.

Research has been conducted on various substituted diketopiperazine derivatives to improve or modify their function as drug delivery vehicles. These novel compounds are often synthesized to explore how changes to the side chains of the core diketopiperazine structure influence their ability to self-assemble into microparticles. Current time information in Bangalore, IN. The primary goal is to develop compounds that can effectively encapsulate or adsorb active pharmaceutical ingredients.

One general method for creating these derivatives involves protecting the functional groups on the side chains, selectively deprotecting one or more of these groups, and then reacting them with a suitable reagent to create a new derivative. Current time information in Bangalore, IN. This allows for the creation of a library of compounds with varied functionalities. A key aspect of FDKP is its ability to form microparticles that are useful for drug delivery, particularly for pulmonary administration. Current time information in Bangalore, IN.google.com The derivatives are therefore assessed for their capacity to form stable microparticles that can carry a drug payload.

Several specific substituted diketopiperazine compounds have been synthesized and studied for their utility as drug delivery agents. Current time information in Bangalore, IN. These novel compounds readily self-assemble into microparticles and can be formulated with active agents. Current time information in Bangalore, IN.

Table 1: Examples of Substituted Fumaryldiketopiperazine Analogues

| Compound Name | Modification Type | Reference |

| (E)-3-(4-(3,6-dioxopiperazin-2-yl)butylcarbamoyl)-acrylic acid | Asymmetrical "one-armed" analogue of FDKP | Current time information in Bangalore, IN. |

| (E)-3-(3-(3,6-dioxopiperazin-2-yl)propyl-carbamoyl)acrylic acid | Asymmetrical analogue with altered linker length | Current time information in Bangalore, IN. |

| (E)-3-(4-(5-isopropyl-3,6-dioxopiperazin-2-yl)-butylcarbamoyl)acrylic acid | Asymmetrical analogue with substitution on the DKP ring | Current time information in Bangalore, IN. |

This table is generated based on data from the text.

Asymmetrical design strategies for diketopiperazines represent a key approach to fine-tuning the properties of FDKP-based drug delivery systems. Unlike the parent FDKP molecule, which is symmetrical, asymmetrical analogs have different functional groups on their two side chains. Current time information in Bangalore, IN. This asymmetry can influence the molecule's self-assembly behavior and its interaction with drug molecules.

The synthesis of asymmetrical analogs requires a multi-step process involving protective group chemistry. A general method includes these steps:

Protection: Start with a diketopiperazine derivative where the side chains have protected functional groups, for example, cyclo-Lys(P)Lys(P), where 'P' is a protecting group like benzyloxycarbonyl. Current time information in Bangalore, IN.

Selective Deprotection: One of the two side-chain functional groups is selectively deprotected. This can be achieved by carefully controlling the reaction conditions, such as limiting the exposure time to the deprotective reagent. Current time information in Bangalore, IN.

First Modification: The newly deprotected functional group is then reacted with a specific reagent to introduce the first desired side chain. Current time information in Bangalore, IN.

Second Deprotection & Modification: The second protected group is then deprotected and reacted with a different reagent to form the final asymmetrical analogue. Current time information in Bangalore, IN.

This strategy allows for precise control over the final structure, leading to the creation of "one-armed" analogues of FDKP where only one of the side chains contains the fumaryl (B14642384) group. Current time information in Bangalore, IN. These asymmetrical compounds have demonstrated utility as drug delivery agents. Current time information in Bangalore, IN.

Exploration of Substituted Diketopiperazine Derivatives

Influence of Structural Modifications on Self-Assembly Characteristics

The self-assembly of FDKP into microparticles is a critical feature for its function as a drug delivery excipient. This process is driven by intermolecular hydrogen bonding and is highly dependent on pH. google.comgoogle.com FDKP is highly soluble at a pH above 6 but precipitates into crystalline structures under acidic conditions (pH < 5.2). google.com These initial nanocrystals then aggregate to form porous, rosette-shaped microparticles typically 2-5 µm in diameter. google.commdpi.com

Structural modifications to the FDKP molecule can significantly influence these self-assembly characteristics. Studies using model compounds have revealed that a specific intramolecular hydrogen bond is preferred, which orients the two fumaryl "arms" of the molecule into a distinct 90° arrangement. google.com This conformation is considered crucial for the cooperative hydrogen bonding that drives the self-assembly into larger microparticle structures. google.com

Therefore, any structural modification to the FDKP backbone or its side chains could disrupt this delicate balance of forces:

Altering the Side Chains: Changing the length or flexibility of the aminobutyl side chains could alter the spatial orientation of the terminal fumaryl groups, potentially hindering or modifying the crystal packing and subsequent microparticle formation.

Modifying the Fumaryl Group: Changes to the carboxylic acid or amide groups of the fumaryl moiety would directly impact the hydrogen bonding network responsible for the self-assembly process. google.com

Substitution on the Diketopiperazine Ring: Adding substituents to the core DKP ring could introduce steric hindrance, affecting how the molecules approach each other and assemble. Current time information in Bangalore, IN.

The selection of FDKP for use in drug delivery platforms was based on it having optimal properties for self-assembly into microspheres. google.com Any new derivative must be carefully evaluated to ensure it retains the ability to form suitably structured microparticles.

Engineering FDKP-Based Scaffolds for Enhanced Interactions

Engineering FDKP-based scaffolds focuses on optimizing the physical properties of the resulting microparticles to enhance their performance in drug delivery. This involves modulating the particle's surface area and porosity rather than designing the FDKP molecule itself for direct biological receptor binding.

The specific surface area (SSA) and porosity of FDKP microparticles are critical parameters that influence their aerodynamic performance and drug-loading capacity. nih.gov The microparticles are known to have a porous, rosette-like or petal-like structure, which provides a large surface area for drug adsorption. nih.gov

Research has shown that the SSA of FDKP microparticles can be precisely controlled by adjusting the manufacturing conditions during the pH-based precipitation process. nih.gov The SSA is inversely proportional to the characteristic size of the FDKP crystals that form the microparticle matrix. google.com By modulating process parameters, it is possible to produce microparticles with a targeted SSA, for example, within the range of 35 m²/g to 67 m²/g. nih.gov

Table 2: Influence of Manufacturing Conditions on FDKP Microparticle Surface Area

| Manufacturing Parameter | Adjustment Effect on Specific Surface Area (SSA) | Reference |

| Temperature | Increasing or decreasing the temperature can alter SSA. | nih.gov |

| Reagent Concentration | Adjusting the concentration of ammonia, acetic acid, or FDKP in the feed solution can modify SSA. | nih.gov |

| Drug Loading | The binding of an active agent onto the particle surface tends to reduce the overall SSA and can lead to a smoother surface morphology. | nih.govnih.gov |

This table is generated based on data from the text.

Controlling the SSA is important because it affects the respirable fraction of the dry powder, which is a measure of its aerodynamic performance. nih.gov FDKP microparticles with an SSA of less than 67 m²/g have been shown to exhibit beneficial characteristics for drug delivery to the lungs. nih.gov

The concept of using bifunctional molecules, where one part of the molecule acts as a linker and another part binds to a biological receptor, is a strategy employed in drug design and delivery. google.comnih.gov These scaffolds can provide a rigid, three-dimensional framework for orienting functional groups for specific interactions. nih.gov

However, in the context of this compound, the primary engineering and design focus is on its role as a chemically inert excipient that self-assembles into microparticles. nih.govgoogle.com Extensive in vitro testing has been conducted to evaluate FDKP's potential for biological interactions. In a panel of 63 receptor-binding assays, FDKP showed no inhibitory activity on the binding of substrates to a wide range of receptors, including those for neurotransmitters, steroids, and hormones, at concentrations up to 100 μM. This supports the characterization of FDKP as biologically inert with respect to receptor binding.

The drug delivery mechanism of FDKP-based systems relies on the physical properties of the microparticles—their size, shape, and rapid dissolution at physiological pH—to release the adsorbed drug, rather than on a targeted interaction between the FDKP molecule and a cellular receptor. mdpi.com While bifunctional linkers are a key strategy for other drug delivery systems, the available research indicates that this is not a pursued strategy for FDKP itself. The engineering of FDKP is centered on its self-assembly into a scaffold for carrying drugs, not on making the scaffold itself a ligand for receptor binding.

Biosynthetic Pathways and Enzymatic Synthesis of Diketopiperazines

Natural Occurrence and Microbial Production of Diketopiperazines

Diketopiperazines are ubiquitous in nature, produced by a vast range of organisms including bacteria, fungi, marine microorganisms, plants, and even mammals. wikipedia.orgitjfs.com They are particularly widespread among microorganisms, with reports indicating that 90% of gram-negative bacteria synthesize these molecules. wikipedia.org Fungi, especially species from the Aspergillus and Penicillium genera, are also prolific producers of complex DKPs. nih.govmdpi.com

These compounds are found in diverse environments, from soil and marine sediments to fermented foods and beverages like cheese, cocoa, and beer, where they can be formed as byproducts of thermal processing or fermentation. itjfs.comresearchgate.net The structural diversity of naturally occurring DKPs is vast, arising from the combination of different amino acid precursors and subsequent modifications by tailoring enzymes. This diversity contributes to a wide spectrum of biological activities. uni-marburg.de

| Producing Organism (Example) | Diketopiperazine Product (Example) | Source Type |

| Streptomyces noursei | Albonoursin | Bacterium |

| Aspergillus fumigatus | Gliotoxin (B1671588) | Fungus |

| Pseudomonas aeruginosa | cis-cyclo(Leu-Tyr) | Bacterium |

| Mycobacterium tuberculosis | Mycocyclosin | Bacterium |

| Rheinheimera aquimaris | DKP factor | Bacterium |

This table provides examples of microorganisms and the diketopiperazines they are known to produce.

Enzymatic Machinery for Diketopiperazine Biosynthesis

The formation of the core diketopiperazine scaffold is primarily accomplished by two distinct and fascinating enzymatic systems: Non-Ribosomal Peptide Synthetases (NRPSs) and the more recently discovered tRNA-dependent Cyclodipeptide Synthases (CDPSs). uni-marburg.dersc.org

Non-Ribosomal Peptide Synthetases are large, multimodular enzymes that act as assembly lines to produce a wide variety of peptide natural products, including many DKPs. aiche.orgmdpi.com Each module in an NRPS is responsible for the incorporation of a specific amino acid and is typically composed of a set of core domains:

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheine (B1211885) (Ppant) arm.

Condensation (C) domain: Catalyzes the formation of a peptide bond between two successively tethered amino acids.

In DKP biosynthesis, a dipeptidyl intermediate is assembled on the NRPS. The cyclization and release of the DKP scaffold can occur through the action of a terminal condensation (C) domain or a specialized cyclization (Cy) domain. nih.govnih.gov This process involves an intramolecular cyclization of the dipeptide, which is then released from the enzyme. nih.gov For example, the biosynthesis of the fungal virulence factor gliotoxin in Aspergillus fumigatus involves the NRPS GliP, which assembles a phenylalanyl-seryl dipeptide and catalyzes its cyclization into the DKP core. nih.govacs.org Research has shown that in fungi, a terminal couplet of a condensation (C) and a thiolation (T) domain is specifically required for the DKP formation step. nih.gov

A more recently identified pathway for DKP biosynthesis involves Cyclodipeptide Synthases (CDPSs), a family of enzymes that are mechanistically distinct from NRPSs. nih.govanr.fr Unlike NRPSs, which activate free amino acids, CDPSs utilize aminoacyl-tRNAs (aa-tRNAs) as their substrates, directly diverting them from the primary metabolic process of ribosomal protein synthesis. mdpi.comnih.gov This provides a direct link between primary and secondary metabolism. nih.gov

CDPSs are structurally similar to the catalytic domain of class-I aminoacyl-tRNA synthetases (aaRSs). nih.gov They catalyze the formation of cyclodipeptides via a sequential ping-pong mechanism. nih.govresearchgate.net The process involves two main steps:

The first aa-tRNA binds to the enzyme, and its aminoacyl moiety is transferred to a conserved serine residue in the enzyme's active site, forming a covalent acyl-enzyme intermediate. The deacylated tRNA is then released.

A second aa-tRNA binds, and its aminoacyl group acts as a nucleophile, attacking the acyl-enzyme intermediate to form a dipeptidyl-tRNA. This is followed by an intramolecular cyclization that releases the final DKP product. nih.gov

| Feature | Non-Ribosomal Peptide Synthetases (NRPSs) | Cyclodipeptide Synthases (CDPSs) |

| Enzyme Structure | Large, multi-modular enzymes (MDa range) | Small, single-domain proteins (25-30 kDa) nih.gov |

| Substrate | Free amino acids + ATP | Aminoacyl-tRNAs (aa-tRNAs) rsc.orgnih.gov |

| Activation | Adenylation (A) domain activates amino acids | Amino acids are pre-activated on tRNAs nih.gov |

| Mechanism | Linear assembly on a protein template | Ping-pong mechanism with an acyl-enzyme intermediate nih.gov |

| Genetic Footprint | Large, complex gene clusters | Small, compact gene clusters rsc.org |

This interactive table compares the key features of the two major enzymatic systems for diketopiperazine biosynthesis.

Non-Ribosomal Peptide Synthetases (NRPs) in DKP Formation

Genetic and Genomic Approaches to Biosynthesis Research

Advances in sequencing technology and bioinformatics have revolutionized the study of natural product biosynthesis, including that of diketopiperazines.

DKP biosynthetic genes are typically organized into biosynthetic gene clusters (BGCs). rsc.org A BGC contains the gene for the core synthase (either an NRPS or a CDPS) along with genes for other necessary enzymes, such as "tailoring enzymes." rsc.orgfrontiersin.org These tailoring enzymes modify the initial DKP scaffold to create a vast diversity of final products. Common tailoring enzymes found in DKP BGCs include:

Cytochrome P450 monooxygenases mdpi.comnih.gov

Methyltransferases rsc.org

Oxidoreductases frontiersin.org

Prenyltransferases rsc.org

Genome mining, the process of searching through genomic data for BGCs, has become a primary tool for discovering novel DKP pathways. uni-marburg.denih.gov By identifying uncharacterized NRPS or CDPS genes and their associated clusters, researchers can predict the production of new molecules. The function of these clusters is often confirmed through heterologous expression, where the BGC is transferred into a host organism like E. coli or Streptomyces coelicolor to activate gene expression and isolate the resulting compounds. uni-marburg.denih.gov

A significant portion of microbial life cannot be readily cultivated in a laboratory setting, representing a vast, untapped reservoir of biosynthetic potential. Metagenomics addresses this by enabling the study of genetic material recovered directly from environmental samples, such as soil or marine sponges. pnas.org

By applying next-generation sequencing (NGS) to environmental DNA, researchers can identify thousands of BGCs from uncultured microbes. nih.gov This approach has revealed an enormous diversity of putative DKP biosynthetic pathways that would be inaccessible through traditional culture-based methods. nih.govresearchgate.net Functional metagenomics, which involves screening metagenomic libraries for specific activities or gene functions, and sequence-based mining of metagenomic datasets are powerful strategies for uncovering novel CDPSs and NRPSs, leading to the discovery of new diketopiperazine natural products and expanding our understanding of their ecological roles and biosynthetic diversity. pnas.orggoogle.fr

CRISPR/Cas System Applications in Biosynthetic Pathway Engineering

The advent of the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein (Cas) system has revolutionized genetic engineering, particularly in filamentous fungi, which are prolific producers of secondary metabolites like diketopiperazines. frontiersin.orgresearchgate.net This technology provides a versatile and highly efficient tool for manipulating the biosynthetic gene clusters (BGCs) responsible for DKP synthesis. frontiersin.orgnih.gov

The CRISPR/Cas9 system consists of a Cas9 nuclease and a guide RNA (gRNA) that directs the enzyme to a specific DNA target. editco.bio Once at the target site, the Cas9 protein creates a double-strand break, which the cell repairs through one of two main pathways: non-homologous end joining (NHEJ) or homology-directed repair (HDR). editco.bio Scientists can leverage these repair mechanisms to achieve several key outcomes in DKP pathway engineering:

Activation of Silent BGCs: Fungal genomes contain numerous "silent" or cryptic BGCs that are not expressed under standard laboratory conditions. frontiersin.org CRISPR-based tools, particularly CRISPR activation (CRISPRa) which uses a deactivated Cas9 (dCas9) fused to a transcriptional activator, can be used to turn on these silent clusters, leading to the discovery of novel DKP compounds. nih.govnih.gov For instance, a CRISPRa system was successfully used in Aspergillus nidulans to activate gene expression and identify new metabolites. nih.gov

Enhancement of Metabolite Production: By targeting and knocking out competing metabolic pathways, CRISPR/Cas9 can redirect metabolic flux towards the BGC of interest. encyclopedia.pub This strategy can significantly increase the yield of a desired DKP. This has been effectively demonstrated in various fungi to improve the production of valuable secondary metabolites. encyclopedia.pubmdpi.com

Generation of Novel Derivatives: Precise modifications within a BGC, such as deleting a gene for a specific tailoring enzyme, can lead to the accumulation of biosynthetic intermediates or the production of new DKP analogs. The CRISPR/Cas9 system allows for targeted gene deletions with high efficiency, providing a powerful method for generating structural diversity. mdpi.com

Pathway Refactoring and Heterologous Expression: The entire BGC for a DKP can be engineered using CRISPR to optimize its expression in a heterologous host—an organism that does not naturally produce the compound. This is particularly useful when the native producer is difficult to cultivate or genetically manipulate.

The application of CRISPR/Cas9 has become a cornerstone of modern natural product research, enabling scientists to unlock the vast, untapped biosynthetic potential of fungi for producing new and valuable diketopiperazines. researchgate.netmdpi.com

Tailoring Enzymes and Chemical Diversity of Diketopiperazines

The foundational 2,5-diketopiperazine scaffold is typically assembled by large, modular enzymes called non-ribosomal peptide synthetases (NRPSs) or, alternatively, by cyclodipeptide synthases (CDPSs). researchgate.netrsc.org While these core enzymes establish the basic ring structure from two amino acid precursors, the immense chemical diversity observed in natural DKPs is primarily the result of post-assembly modifications by a suite of "tailoring enzymes." rsc.orgmdpi.com These enzymes are often encoded by genes located within the same BGC as the core synthase. rsc.orgnih.gov

The modifications introduced by tailoring enzymes are critical for the biological activity of the final molecule. rsc.org These enzymes catalyze a wide array of chemical reactions, equipping the DKP scaffold with various functional groups. The main classes of DKP tailoring enzymes include:

Oxidoreductases: This is a vast and crucial category, most notably featuring Cytochrome P450 monooxygenases (P450s). uni-marburg.defrontiersin.org These enzymes perform a variety of oxidative reactions, including hydroxylations, epoxidations, and the formation of complex C-C or C-O bonds, which can dramatically alter the DKP's structure and function. rsc.orgfrontiersin.org

Transferases: This group includes methyltransferases and prenyltransferases. researchgate.netmdpi.com Methyltransferases add methyl groups to nitrogen or oxygen atoms, while prenyltransferases attach isoprenoid moieties to the DKP scaffold, often at indole (B1671886) rings of tryptophan-derived DKPs. researchgate.netuni-marburg.de These modifications can significantly impact the molecule's lipophilicity and receptor-binding affinity.

Cyclases and Ligases: Some tailoring enzymes catalyze further cyclizations or dimerization reactions, creating highly complex, polycyclic DKP structures or linking two DKP units together. researchgate.netrsc.org

Dehydrogenases: Enzymes like cyclic dipeptide oxidase can introduce double bonds into the DKP ring, a common modification in many bioactive DKPs. nih.gov

The combinatorial potential of these tailoring enzymes is immense. A single DKP scaffold can be acted upon by multiple tailoring enzymes in a specific sequence, leading to a unique final product. nih.gov Furthermore, the substrate promiscuity of some tailoring enzymes means they can accept several different DKP intermediates, generating a small library of related compounds from a single BGC. rsc.org This enzymatic toolkit is a primary driver of the structural and functional diversification of diketopiperazines in nature.

Table 1: Key Tailoring Enzymes in Diketopiperazine Biosynthesis

| Enzyme Class | Specific Type / Example | Function | Reference(s) |

| Oxidoreductases | Cytochrome P450s (e.g., TxtC, GliC) | Hydroxylation, epoxidation, C-C/C-O bond formation | nih.govfrontiersin.orgnih.gov |

| Flavin-dependent oxidases | Dehydrogenation, oxidation | nih.govuni-marburg.de | |

| Transferases | Methyltransferases (e.g., GliM) | Addition of methyl groups (N-, O-methylation) | researchgate.netnih.gov |

| Prenyltransferases (e.g., EchPT1) | Addition of isoprenoid chains (prenylation) | researchgate.netmdpi.com | |

| Hydrolases | α/β-hydrolases | Cleavage of ester or amide bonds | researchgate.netnih.gov |

| Ligases | Peptide Ligases | Formation of peptide bonds, dimerization | researchgate.netnih.gov |

Mechanistic Insights into Fumaryldiketopiperazine Functionality in Drug Delivery Systems

Mechanisms of Rapid Dissolution in Biological Fluids

The primary mechanism governing the functionality of fumaryldiketopiperazine-based microparticles is their pH-dependent solubility. diabetesjournals.orggoogle.com FDKP exhibits low solubility in acidic environments (pH < 5.0) but is highly soluble in aqueous solutions at neutral or basic pH. diabetesjournals.orggoogle.comresearchgate.net This property is fundamental to its application in drug delivery.

During the manufacturing process, FDKP is dissolved in a slightly acidic solution, causing it to undergo intermolecular self-assembly and crystallize into microparticles. diabetesjournals.orgijirt.org Specifically, it forms microcrystalline plates that assemble into porous microspheres, typically with a median diameter of 2-2.5 micrometers, a size suitable for inhalation into the deep lung. diabetesjournals.orgresearchgate.netnih.gov Therapeutic agents, which are present in the solution during this process, become adsorbed onto the large surface area of these forming microparticles, often through electrostatic interactions. researchgate.netnih.gov

Upon administration via inhalation, these microparticles travel to the alveoli of the deep lung, where the physiological pH is approximately 7.4. diabetesjournals.orgresearchgate.net At this neutral pH, the FDKP microparticles rapidly dissolve. diabetesjournals.orgnih.gov This swift dissolution is the key event that leads to the immediate release of the adsorbed therapeutic agent directly at the site of absorption, enabling rapid onset of action. researchgate.net The rapid absorption of drugs delivered via this technology is attributed to this quick dissolution of the microparticles rather than any direct absorption-enhancing effect of FDKP itself. nih.gov

| Property | Condition | Observation | Reference |

| Solubility | Acidic pH (< 5.0) | Low solubility; self-assembles into microparticles | diabetesjournals.orggoogle.comresearchgate.net |

| Solubility | Neutral/Basic pH (> 6.0) | Highly soluble; dissolves rapidly | diabetesjournals.orgresearchgate.netnih.gov |

| Particle Formation | Acid-induced precipitation | Forms microcrystalline plates that self-assemble | researchgate.netnih.gov |

| Dissolution Site | Deep Lung (Physiological pH ~7.4) | Rapid dissolution of microparticles | diabetesjournals.orgresearchgate.netnih.gov |

| Result of Dissolution | Drug Release | Fast release of adsorbed therapeutic agent | researchgate.net |

Role in Facilitating Passive Transcellular Transport of Therapeutics

This compound facilitates the transport of therapeutics across epithelial barriers, such as the lung mucosa, through a mechanism of passive transcellular transport. google.com It is critical to distinguish FDKP's role from that of traditional penetration enhancers. researchgate.netgoogle.com Penetration enhancers typically function by disrupting cell membranes or the tight junctions between cells to improve drug permeation. google.commdpi.com

In contrast, in vitro studies have demonstrated that FDKP does not disrupt cellular membranes or tight junctions. researchgate.netgoogle.com Instead, its primary role is to act as a carrier that dissolves rapidly upon reaching the neutral pH of the lung surface. nih.govgoogle.com This rapid dissolution releases the encapsulated drug, such as monomeric insulin (B600854), creating a high local concentration gradient at the epithelial surface. nih.govresearchgate.net This high gradient is the driving force for the passive transport of the drug across the cells and into the systemic circulation. google.com Therefore, FDKP's contribution to transport is not through altering the biological barrier itself but by ensuring the therapeutic agent is available at the absorption site in a high concentration and in a form that is readily absorbable. nih.govgoogle.com

Interaction with Cellular Membranes and Tissue Barriers (In Vitro Investigations)

The interaction of FDKP-based formulations with cellular barriers has been investigated in vitro to confirm its mechanism is not disruptive to tissue integrity. researchgate.netresearchgate.net Studies using human lung epithelial cell lines, such as Calu-3, have been instrumental in characterizing these interactions. researchgate.netnih.gov These investigations compared the effects of Technosphere® Insulin, an FDKP-based formulation, with a panel of known penetration enhancers. researchgate.netresearchgate.net

The integrity of the cellular barrier is often assessed using several key metrics:

Transepithelial Electrical Resistance (TEER): A measure of the integrity of tight junctions between cells. A decrease in TEER indicates a disruption of this barrier.

Lucifer Yellow Permeability: Lucifer yellow is a fluorescent molecule that cannot easily cross intact cell layers. Increased permeability to this marker signals compromised tight junctions.

F-actin Staining: The F-actin network is a component of the cellular cytoskeleton crucial for maintaining cell structure and tight junction integrity. Disruption of this network is indicative of cellular stress or damage.

| Parameter | FDKP-Insulin Formulation Effect | Known Penetration Enhancer Effect | Reference |

| Transepithelial Electrical Resistance (TEER) | Unaffected | Decreased | researchgate.netresearchgate.net |

| Lucifer Yellow Permeability | Unaffected | Elevated | researchgate.netresearchgate.net |

| F-actin Staining Pattern | Unaffected | Disrupted | researchgate.netresearchgate.net |

| Plasma Membrane Integrity | Unaffected | Compromised | researchgate.netresearchgate.net |

| Cell Viability | Unaffected | Reduced | researchgate.netresearchgate.net |

Influence on Drug Stability and Preservation within Microparticle Formulations

The formulation of therapeutic agents with this compound into dry powder microparticles imparts significant stability to the drug. google.comgoogle.comgoogleapis.com This is particularly advantageous for sensitive macromolecules like proteins and peptides, which can be prone to degradation in aqueous solutions. researchgate.net

The stability-preserving effect begins during the manufacturing process. The therapeutic agent is incorporated into the FDKP microparticles as they self-assemble from solution. ijirt.org This process of microencapsulation, followed by lyophilization (freeze-drying) to create the final dry powder, is a key step in preserving the drug's structure and activity. google.comijirt.org The resulting solid-state formulation enhances the chemical and physical stability of the drug compared to liquid dosage forms. researchgate.net

Future Directions and Emerging Research Areas

Rational Design of FDKP-Based Excipients for Novel Applications

The future of FDKP lies in the rational design of new excipients tailored for specific and novel applications. This involves a deep understanding of the molecular interactions that govern its self-assembly and drug-carrying capacity. nih.govacs.orgresearchgate.net By strategically modifying the FDKP molecule, researchers aim to create excipients with optimized properties for a variety of therapeutic agents and delivery challenges.

Current research efforts are focused on understanding the nuances of FDKP's self-assembly, which is known to be mediated by hydrogen bonding and occurs under acidic conditions. researchgate.netnih.gov This process allows for the formation of microparticles that can encapsulate therapeutic agents. nih.govacs.orgresearchgate.net The rational design approach seeks to leverage this understanding to create FDKP analogues with altered solubility, particle size, and drug release profiles. This could expand its use beyond the current applications and enable the delivery of a wider range of drugs, including those with poor solubility or stability. ersnet.org

Computational Modeling and Simulation of Self-Assembly Processes

To accelerate the rational design of FDKP-based excipients, computational modeling and simulation are becoming indispensable tools. These in silico methods provide valuable insights into the complex process of FDKP self-assembly at a molecular level. nih.govacs.org By simulating the interactions between FDKP molecules and with active pharmaceutical ingredients (APIs), researchers can predict how changes in the molecular structure will affect particle formation and drug loading.

Molecular modeling studies have already been instrumental in identifying the key hydrogen-bonding patterns that drive the self-assembly of FDKP. nih.govacs.org These studies have revealed a "cooperative" hydrogen bond motif that orients the fumaryl (B14642384) groups in a specific arrangement, which is believed to be crucial for the formation of microparticles. nih.govacs.org Future computational work will likely focus on:

Predicting the self-assembly of novel FDKP derivatives: This will help in screening potential candidates before they are synthesized in the lab, saving time and resources.

Simulating the encapsulation of different drugs: This will aid in understanding the compatibility of various APIs with FDKP and in designing excipients that can efficiently load specific drugs.

Modeling the dissolution of FDKP particles: This will be crucial for predicting drug release kinetics in different physiological environments.

Advanced Optimization Strategies for Microparticle Production (e.g., Quality by Design)

The production of FDKP microparticles with consistent and reproducible quality is paramount for their use in pharmaceutical products. To achieve this, advanced optimization strategies, such as the Quality by Design (QbD) approach, are being increasingly implemented. nih.govpharmaexcipients.combiointerfaceresearch.com QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control. nih.gov

The core elements of a QbD approach for FDKP microparticle production include:

Defining a Quality Target Product Profile (QTPP): This outlines the desired characteristics of the final product, such as particle size distribution, drug loading, and aerodynamic performance. nih.gov